molecular formula C9H8N2O2 B599769 Methyl 2-(3-cyanopyridin-4-YL)acetate CAS No. 124870-33-3

Methyl 2-(3-cyanopyridin-4-YL)acetate

Cat. No. B599769
Key on ui cas rn: 124870-33-3
M. Wt: 176.175
InChI Key: NWUXXKOZANWHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07601736B2

Procedure details

2.52 g of 4-methyl-nicotinonitrile was dissolved in 15 mL of anhydrous THF and dropwisely added with 45 mL of 1M LHMDS at −78° C. and stirred for about 1 hour. At the temperature the above mixture was dropwisely added with 1.98 mL of dimethylcarbonate, stirred for about 1 hour. The mixture was then heated to 0° C. and stirred further for about 2 hours. The above mixture was added with 5 mL of saturated solution of ammonium chloride, diluted with 300 mL ethylacetate. Then, the organic solvent layer was washed with water, and saturated solution of sodium chloride, dried with anhydrous sodium sulfate and filtered. The filtrate was concentreated under reduced pressure and a silica gel column chromatography was performed on the resulting residue by using a mixed eluant of ethylacetate and hexane, wherein ethylacetate and hexane are mixed in 1:3 volume ratio, and 3.21 g (85%) of (3-cyano-pyridine-4-yl)-acetic acid methyl ester was obtained in colorless oil.
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
1.98 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[CH3:20][O:21][C:22](=O)[O:23]C.[Cl-].[NH4+]>C1COCC1.C(OC(=O)C)C>[CH3:20][O:21][C:22](=[O:23])[CH2:1][C:2]1[CH:3]=[CH:4][N:5]=[CH:6][C:7]=1[C:8]#[N:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
CC1=CC=NC=C1C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Three
Name
Quantity
1.98 mL
Type
reactant
Smiles
COC(OC)=O
Step Four
Name
saturated solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for about 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred further for about 2 hours
Duration
2 h
WASH
Type
WASH
Details
Then, the organic solvent layer was washed with water, and saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
are mixed in 1:3 volume ratio

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC1=C(C=NC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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